![molecular formula C8H11ClF3N3O2 B2822255 2-Amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride CAS No. 2243503-26-4](/img/structure/B2822255.png)

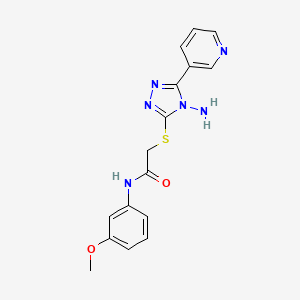

2-Amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

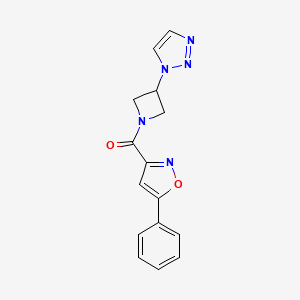

2-Amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride, also known as TFMPB, is a chemical compound that has been extensively researched in the scientific community. It is a pyrazole derivative that has shown potential in various applications, including medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Polymer Modification and Medical Applications

Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified through a condensation reaction with various amine compounds, including 2-amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid, to form amine-treated polymers. This modification increased the swelling degree of the polymers, suggesting a potential for enhanced drug delivery applications. The thermal stability of the modified polymers was also improved, indicating their suitability for various medical applications. The synthesized polymeric compounds showed significant antibacterial and antifungal activities, making them promising candidates for medical applications such as wound dressings and tissue engineering scaffolds (Aly & El-Mohdy, 2015).

Idiopathic Pulmonary Fibrosis Treatment

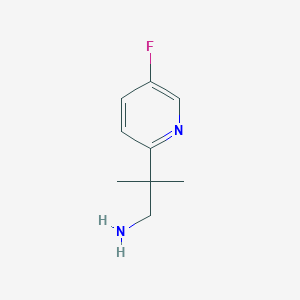

A series of 3-aryl(pyrrolidin-1-yl)butanoic acids, structurally related to 2-amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid, were synthesized and evaluated for their affinity against various integrins. An analog was identified with high affinity and selectivity for the αvβ6 integrin, which is implicated in the pathological fibrosis observed in idiopathic pulmonary fibrosis (IPF). This compound showed promising pharmacokinetic properties for inhaled dosing, suggesting its potential as a therapeutic agent for IPF treatment (Procopiou et al., 2018).

Synthetic Ion Channels

4-oxo-4-[5-(trifluoromethyl)-1H-pyrazol-4-ylmethoxy]butanoic acid was utilized as a photolabile protecting group to demonstrate the optical gating of synthetic ion channels. These channels, when irradiated with UV light, exhibited controlled transport of ionic species due to the photo-induced conversion of hydrophobic to hydrophilic groups within the channels. This innovation paves the way for the development of light-controlled release systems, sensors, and information processing devices in nanofluidics and drug delivery applications (Ali et al., 2012).

Fluorescent Property Evaluation

1,3,5-Triaryl-2-pyrazolines, which include structures derived from 2-amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid, were synthesized and found to exhibit fluorescence properties. These compounds, upon irradiation with ultraviolet light, showed emission in the blue region of the visible spectrum. This fluorescence characteristic makes them suitable for applications in optical materials, biological labeling, and sensing technologies (Hasan et al., 2011).

Propiedades

IUPAC Name |

2-amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3O2.ClH/c9-8(10,11)6-4(3-13-14-6)1-2-5(12)7(15)16;/h3,5H,1-2,12H2,(H,13,14)(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNQJPMDXLGSEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1CCC(C(=O)O)N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2822175.png)

![5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2822176.png)

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2822178.png)

![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2822179.png)

![Methyl 5-[(4-propylphenoxy)methyl]-2-furoate](/img/structure/B2822180.png)

![4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2822185.png)

![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2822192.png)

![3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2822195.png)